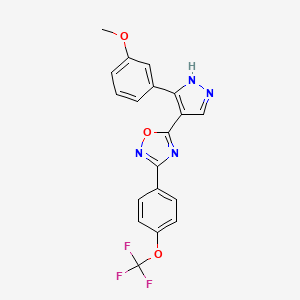![molecular formula C7H7F3N4O2 B14107718 N'-hydroxy-2-[6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-1-yl]ethanimidamide](/img/structure/B14107718.png)
N'-hydroxy-2-[6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-1-yl]ethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-hydroxy-2-[6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-1-yl]ethanimidamide is a compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a trifluoromethyl group, which is known for its significant impact on the chemical and biological properties of molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-2-[6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-1-yl]ethanimidamide typically involves the cyclocondensation of oxophosphonates with urea and aryl aldehydes. One common method includes refluxing a mixture of oxophosphonate and urea in an excess of trialkyl orthoformate, which leads to the formation of dialkyl 4-(alkoxy(hydroxy)-2-oxo-4-trifluoromethyl-1,2,3,4-tetrahydropyrimidin-5-yl)phosphonates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
N’-hydroxy-2-[6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-1-yl]ethanimidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile .
Major Products Formed
The major products formed from these reactions include oxo derivatives, hydroxy derivatives, and substituted pyrimidine derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N’-hydroxy-2-[6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-1-yl]ethanimidamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases where trifluoromethyl-containing compounds have shown efficacy.
Industry: It is used in the development of materials with specific properties, such as increased stability and reactivity
Mécanisme D'action
The mechanism of action of N’-hydroxy-2-[6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-1-yl]ethanimidamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, which can include enzymes and receptors. The exact pathways involved depend on the specific application and target of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
- N’-hydroxy-2-[3-(trifluoromethyl)phenoxy]ethanimidamide
- N’-hydroxy-2-[4-(trifluoromethyl)phenyl]ethanimidamide
Uniqueness
N’-hydroxy-2-[6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-1-yl]ethanimidamide is unique due to its specific structure, which includes a pyrimidine ring with a trifluoromethyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C7H7F3N4O2 |
|---|---|
Poids moléculaire |
236.15 g/mol |
Nom IUPAC |
N'-hydroxy-2-[6-oxo-4-(trifluoromethyl)pyrimidin-1-yl]ethanimidamide |
InChI |
InChI=1S/C7H7F3N4O2/c8-7(9,10)4-1-6(15)14(3-12-4)2-5(11)13-16/h1,3,16H,2H2,(H2,11,13) |
Clé InChI |
DDVKARKAZFVEJT-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=CN(C1=O)CC(=NO)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-(4-fluorophenyl)-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14107637.png)

![9-(4-ethylphenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14107647.png)
![2-(4-fluorophenyl)-5-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14107649.png)
![N-ethyl-N-(3-methylphenyl)-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B14107653.png)
![N-(2,3-dimethoxybenzyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B14107661.png)
![7-Fluoro-2-(furan-2-ylmethyl)-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14107668.png)

![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(3-hydroxypropyl)-4-[3-(3-methylbutoxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14107684.png)
![7-Bromo-1-(3-hydroxyphenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14107685.png)

![N-(3,5-difluorobenzyl)-3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B14107693.png)

![3-benzyl-5-((4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B14107710.png)
